molecular formula C16H16N4O3S2 B11630997 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11630997
M. Wt: 376.5 g/mol
InChI Key: ZWWGJWSLWQURQX-FLIBITNWSA-N
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Description

2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-[(2-methoxyethyl)amino] Group: This step involves the reaction of the core structure with 2-methoxyethylamine under controlled conditions.

    Formation of the Thiazolidinone Moiety: This involves the reaction of the intermediate with a thioamide and an aldehyde to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety.

    Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidin-4-one core.

    Substitution: Various substitution reactions can be performed on the amino and methoxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazolidinone ring.

    Reduction Products: Reduced forms of the pyrido[1,2-a]pyrimidin-4-one core.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N4O3S2/c1-9-4-3-6-20-13(9)18-12(17-5-7-23-2)10(15(20)22)8-11-14(21)19-16(24)25-11/h3-4,6,8,17H,5,7H2,1-2H3,(H,19,21,24)/b11-8-

InChI Key

ZWWGJWSLWQURQX-FLIBITNWSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)NCCOC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)NCCOC

Origin of Product

United States

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